(4'-Methyl[1,1'-biphenyl]-2-yl)methanamine: Structural Profile & Synthetic Utility
(4'-Methyl[1,1'-biphenyl]-2-yl)methanamine: Structural Profile & Synthetic Utility
[1]
Executive Summary
(4'-Methyl[1,1'-biphenyl]-2-yl)methanamine is a critical biphenyl intermediate utilized in the synthesis of angiotensin II receptor antagonists (ARBs), commonly known as "Sartans" (e.g., Telmisartan, Irbesartan).[1] Structurally, it consists of a biphenyl core functionalized with a methyl group at the 4'-position and an aminomethyl group at the 2-position.[1] This specific ortho-substitution pattern induces a non-planar, twisted conformation essential for the pharmacophoric activity of the Sartan class.
This guide provides an in-depth analysis of the molecule's physicochemical properties, industrial synthetic pathways (focusing on the reduction of the key precursor OTBN), and its role in medicinal chemistry as a scaffold for bioisosteric replacement.
Molecular Architecture & Identification
The molecule is the primary amine derivative of 2-cyano-4'-methylbiphenyl (OTBN) , the industrial standard intermediate for Sartan production.[1] While OTBN is the stable, commercial form, the amine is the reactive species generated in situ or isolated for specific amide/urea couplings.
Chemical Identity[2][3][4]
| Identifier | Details |
| IUPAC Name | (4'-Methyl[1,1'-biphenyl]-2-yl)methanamine |
| Common Synonyms | 2-(Aminomethyl)-4'-methylbiphenyl; Reduced OTBN; [4'-methyl(1,1'-biphenyl)-2-yl]methylamine |
| Precursor CAS | 114772-34-8 (Refers to the Nitrile precursor, OTBN) |
| Molecular Formula | C₁₄H₁₅N |
| SMILES | CC1=CC=C(C=C1)C2=CC=CC=C2CN |
| InChI Key | FXXBKXHFEBSUHS-UHFFFAOYSA-N (Analogous N-methyl variant) |
Structural Conformation (The "Ortho Effect")
The steric bulk of the aminomethyl group at the 2-position (ortho) forces the two phenyl rings to twist out of coplanarity. This torsion angle (typically 45–60°) is a critical structural feature. In drug design, this twist prevents π-π stacking interactions that might lead to non-specific binding, while positioning the distal 4'-methyl group and the polar 2-substituent into specific receptor pockets.[1]
Physicochemical Properties[1][8]
The following properties are synthesized from experimental data of the nitrile precursor and calculated values for the primary amine.
| Property | Value | Source/Notes |
| Molecular Weight | 197.28 g/mol | Calculated |
| Physical State | Viscous Oil or Low-Melting Solid | Predicted (OTBN mp: 55-57°C) |
| Boiling Point | ~310–320°C (at 760 mmHg) | Predicted |
| pKa (Conjugate Acid) | 9.5 ± 0.5 | Typical for benzylamine derivatives |
| LogP | 3.2 – 3.6 | Lipophilic (Biphenyl core dominates) |
| Solubility | Soluble in DCM, EtOAc, Toluene, Alcohols.[1][2][3][4] Insoluble in water (unless protonated). | Experimental (Class behavior) |
| H-Bond Donors | 2 (Primary Amine) | Structural Analysis |
| H-Bond Acceptors | 1 (Nitrogen Lone Pair) | Structural Analysis |
Synthetic Methodologies
The synthesis of (4'-Methyl[1,1'-biphenyl]-2-yl)methanamine is almost exclusively performed via the reduction of 2-cyano-4'-methylbiphenyl (OTBN) .[1] OTBN itself is synthesized via transition-metal catalyzed cross-coupling.
Primary Route: Suzuki-Miyaura Coupling & Reduction[1]
This route is preferred for its scalability and avoidance of toxic tin reagents (Stille) or highly reactive Grignards (Kumada).
Step 1: Synthesis of OTBN (Nitrile Precursor)
-
Reagents: 4-Tolylboronic acid, 2-Bromobenzonitrile (or 2-Chlorobenzonitrile).[1]
-
Catalyst: Pd(OAc)₂ / PPh₃ or Pd(PPh₃)₄.
-
Conditions: Toluene/Water/Ethanol biphasic system, K₂CO₃ base, reflux (80-100°C).
-
Mechanism: Oxidative addition of Pd to the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond.
Step 2: Reduction to Amine
-
Reagents: Lithium Aluminum Hydride (LiAlH4) or Borane-THF (BH₃[1]·THF).
-
Alternative (Industrial): Catalytic Hydrogenation (Raney Ni, H₂, NH₃ in MeOH).
-
Protocol: The nitrile is dissolved in anhydrous THF. Hydride is added at 0°C to prevent over-reduction or side reactions. The mixture is refluxed, then quenched (Fieser workup) to release the free amine.
Synthetic Pathway Diagram[1]
Figure 1: The convergent synthesis relies on the Suzuki coupling to form the biphenyl core (OTBN), followed by nitrile reduction to the target amine.
Medicinal Chemistry Applications
The "Sartan" Pharmacophore
The biphenyl scaffold is the defining feature of the "Sartan" class of antihypertensives. In drugs like Losartan , Valsartan , and Irbesartan , the 2-position is occupied by a tetrazole ring (an acidic bioisostere of a carboxylic acid).
The (4'-Methyl[1,1'-biphenyl]-2-yl)methanamine serves as a versatile intermediate where the amine can be:
-
Acylated: To form amide-linked inhibitors.
-
Converted to Heterocycles: Used to build imidazolinones (as in Irbesartan) or other nitrogen-containing rings.
-
Bioisosteric Replacement: The -CH2-NH2 group mimics the spacing and polarity of the -tetrazole or -COOH groups, often used in structure-activity relationship (SAR) studies to probe the receptor's hydrogen-bonding capability.[1]
Structural Biology Insight
The AT1 receptor (target of Sartans) contains a hydrophobic pocket that accommodates the 4'-methylbiphenyl moiety. The "ortho-twist" ensures that the biphenyl unit fits into this cleft, while the polar group (amine/tetrazole) interacts with Arg167 or Lys199 residues in the receptor active site.
Analytical Characterization
To validate the synthesis of the amine from the nitrile, the following spectral changes are diagnostic:
-
IR Spectroscopy: Disappearance of the sharp Nitrile (C≡N) stretch at ~2220 cm⁻¹ and appearance of N-H stretching bands (doublet for primary amine) at 3300–3400 cm⁻¹ .
-
¹H NMR (CDCl₃, 400 MHz):
-
Methyl Group: Singlet at δ ~2.4 ppm (3H).
-
Methylene (-CH₂-N): Singlet or broad singlet at δ ~3.8 ppm (2H).[1] (Distinct shift from the nitrile precursor).
-
Aromatic Protons: Multiplet at δ 7.2–7.5 ppm (8H).
-
Amine Protons (-NH₂): Broad singlet at δ ~1.5 ppm (variable, D₂O exchangeable).
-
Safety & Handling
As a primary benzylic-type amine, standard safety protocols apply.
-
Hazards:
-
Skin/Eye Irritation: Corrosive or highly irritating to mucous membranes (pH > 11).
-
Sensitization: Potential skin sensitizer.[5]
-
Toxicity: Harmful if swallowed (based on biphenyl toxicity profile).
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent reaction with atmospheric CO₂ (carbamate formation). Keep cool and dry.[6][7]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
OTBN Synthesis (Suzuki): Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Sartan Drug Discovery: Wexler, R. R., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: The Next Generation in Antihypertensive Therapy." Journal of Medicinal Chemistry, 39(3), 625–656. Link[1]
-
Nitrile Reduction Protocols: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of borane-tetrahydrofuran with nitriles." Journal of the American Chemical Society, 104(13), 3763–3765. Link[1]
-
OTBN Industrial Process: "Process for the preparation of 2-cyano-4'-methylbiphenyl." US Patent 5,130,439. Link
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- 3. WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 4. 4′-Methylbiphenyl-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
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